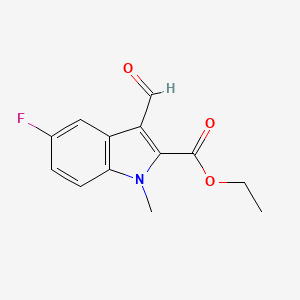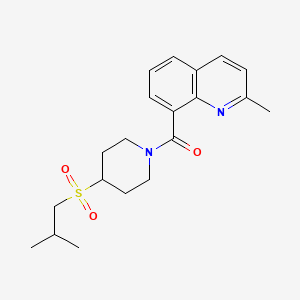
(4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone is a versatile chemical entity with significant potential in various scientific fields. This compound features a piperidine ring substituted with an isobutylsulfonyl group and a quinoline moiety, making it a valuable candidate for research in pharmaceuticals, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone typically involves multi-step organic reactions. One common route includes:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Quinoline Attachment: The final step involves coupling the sulfonylated piperidine with 2-methylquinoline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to reduce reaction times and improve selectivity.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone: has diverse applications in scientific research:
Pharmaceuticals: It is investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties make it suitable for developing new materials with specific electronic or mechanical properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Wirkmechanismus
The mechanism by which (4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects in disease models.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Isobutylsulfonyl)piperidin-1-yl)(2-methylquinolin-8-yl)methanone: can be compared with other piperidine and quinoline derivatives, such as:
Uniqueness
The unique combination of a piperidine ring with an isobutylsulfonyl group and a quinoline moiety distinguishes This compound from other compounds, offering distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-14(2)13-26(24,25)17-9-11-22(12-10-17)20(23)18-6-4-5-16-8-7-15(3)21-19(16)18/h4-8,14,17H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKJISLSLYJWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CCC(CC3)S(=O)(=O)CC(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
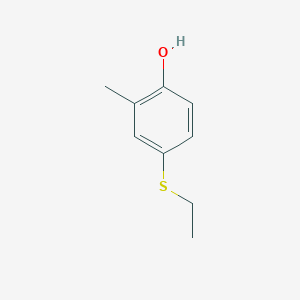
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2878093.png)
![N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2878094.png)
![4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B2878096.png)
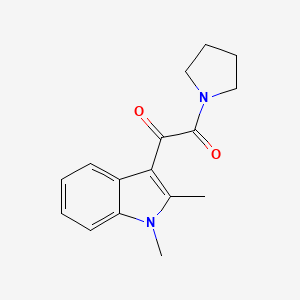
![Allyl 2-(isobutylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2878102.png)
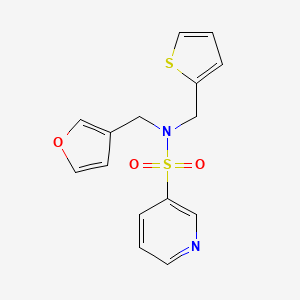
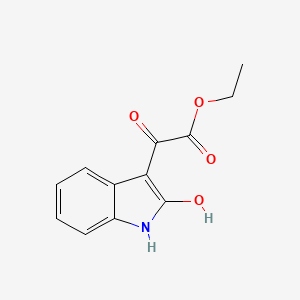
![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2878108.png)
![N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2878109.png)
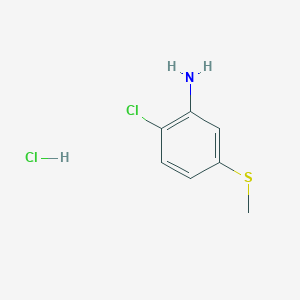
![[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B2878111.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2878113.png)
